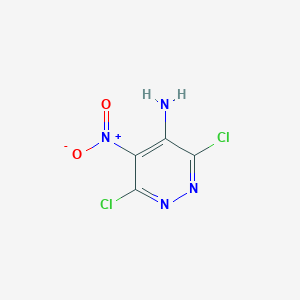3,6-Dichloro-5-nitropyridazin-4-amine
CAS No.: 28682-68-0
Cat. No.: VC2360133
Molecular Formula: C4H2Cl2N4O2
Molecular Weight: 208.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28682-68-0 |
|---|---|
| Molecular Formula | C4H2Cl2N4O2 |
| Molecular Weight | 208.99 g/mol |
| IUPAC Name | 3,6-dichloro-5-nitropyridazin-4-amine |
| Standard InChI | InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9) |
| Standard InChI Key | YFPAFTNZJFLJNW-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N |
| Canonical SMILES | C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N |
Introduction
Chemical Structure and Properties
3,6-Dichloro-5-nitropyridazin-4-amine features a pyridazine ring with strategically positioned functional groups that contribute to its reactivity and pharmaceutical relevance. The compound contains two chlorine atoms at positions 3 and 6, a nitro group at position 5, and an amino group at position 4 of the pyridazine ring.
Basic Identification
The compound is identified by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 28682-68-0 |
| Molecular Formula | C₄H₂Cl₂N₄O₂ |
| Molecular Weight | 208.99 g/mol |
| IUPAC Name | 3,6-dichloro-5-nitropyridazin-4-amine |
| PubChem CID | 12913093 |
These identification parameters are essential for regulatory compliance and scientific documentation in research settings .
Physical Properties
The physical properties of 3,6-Dichloro-5-nitropyridazin-4-amine contribute to its handling characteristics and applications:
| Physical Property | Description |
|---|---|
| Appearance | Not explicitly stated in available data |
| Solubility | Limited information in standard organic solvents |
| Storage Conditions | 2-8°C with argon filling recommended |
| Stability | Requires proper storage to maintain integrity |
The compound's physical characteristics necessitate specific storage conditions to maintain its stability and reactivity for research applications .
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9) |
| InChIKey | YFPAFTNZJFLJNW-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=NN=C1Cl)Cl)N+[O-])N |
These identifiers facilitate precise compound identification in chemical databases and literature searches .
Structural Characteristics
The unique arrangement of functional groups in 3,6-Dichloro-5-nitropyridazin-4-amine contributes to its chemical behavior and applications.
Functional Groups
The compound contains several key functional groups:
-
Pyridazine ring - A six-membered heterocyclic structure containing two adjacent nitrogen atoms
-
Chlorine substituents - Located at positions 3 and 6, providing sites for nucleophilic substitution
-
Nitro group - At position 5, serving as an electron-withdrawing group that enhances reactivity
-
Amino group - At position 4, offering a site for further functionalization
The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates an electronic distribution that influences the compound's reactivity patterns .
Structural Significance
The structural arrangement of 3,6-Dichloro-5-nitropyridazin-4-amine is particularly important for its chemical behavior:
-
The chlorine atoms serve as leaving groups in nucleophilic aromatic substitution reactions
-
The nitro group activates the adjacent positions for nucleophilic attack
-
The amino group provides hydrogen bonding capabilities and can participate in further derivatization
This combination of features makes it valuable as a synthetic intermediate in pharmaceutical development .
Applications in Pharmaceutical Research
3,6-Dichloro-5-nitropyridazin-4-amine has significant applications in pharmaceutical research and development.
Drug Development
The compound serves as a key intermediate in developing pharmaceutical compounds with specific biological activities:
-
Antimicrobial agents - The structure allows for modifications that can target bacterial cell processes
-
Anticancer compounds - Derivatives may exhibit properties that interfere with cancer cell proliferation
-
Novel therapeutics - The versatile structure enables the creation of molecules with diverse pharmacological properties
These applications stem from the compound's ability to undergo further chemical modifications to optimize biological activity .
Structure-Activity Relationships
The relationship between structure and activity is critical for pharmaceutical applications:
-
The chlorine substituents provide sites for introducing pharmacophores through nucleophilic substitution
-
The nitro group can be modified or reduced to create compounds with different electronic properties
-
The amino group allows for additional functionalization through various reactions
These structural features make 3,6-Dichloro-5-nitropyridazin-4-amine valuable in medicinal chemistry research focusing on structure-activity relationships .
Agricultural Applications
Beyond pharmaceutical applications, 3,6-Dichloro-5-nitropyridazin-4-amine has relevance in agrochemical research.
Agrochemical Development
The compound contributes to agrochemical development in several ways:
-
Pesticide research - As a building block for potential new pesticide compounds
-
Herbicide development - The structure allows for modifications that may target plant-specific pathways
-
Crop protection advancements - Contributing to the creation of more effective and environmentally friendly agrochemicals
These applications align with ongoing efforts to develop more targeted and efficient agricultural chemicals .
Structure-Based Design
The structural features of 3,6-Dichloro-5-nitropyridazin-4-amine are advantageous for agrochemical development:
-
The chlorinated pyridazine core provides stability and specific binding properties
-
The functional groups allow for selective interactions with biological targets
-
The potential for further modification enables optimization of properties such as solubility and environmental persistence
These characteristics make it useful in the design of compounds with specific agricultural applications .
Comparison with Similar Compounds
Comparing 3,6-Dichloro-5-nitropyridazin-4-amine with structurally related compounds provides insights into its unique properties and applications.
Related Pyridazine Derivatives
Several related compounds share structural similarities but differ in specific substitution patterns:
| Compound | Structural Differences | CAS Number |
|---|---|---|
| 4,5-Dichloro-6-nitropyridazin-3-ol | Contains hydroxyl group instead of amino group | 13645-43-7 |
| 3-chloro-2,6-difluoro-5-nitropyridin-4-amine | Pyridine ring with different halogen substitution | 405230-89-9 |
| 2,6-Dichloro-3,5-dinitropyridin-4-amine | Pyridine ring with two nitro groups | 650140-90-2 |
These differences in structure lead to distinct chemical behaviors and applications .
Functional Comparisons
The functional properties of 3,6-Dichloro-5-nitropyridazin-4-amine compared to similar compounds reveal important distinctions:
-
Reactivity patterns - Different substitution patterns result in varying reactivity toward nucleophiles
-
Biological activity - Specific arrangement of functional groups influences interactions with biological targets
-
Physical properties - Substitution patterns affect solubility, melting point, and other physical characteristics
Understanding these comparisons helps researchers select the most appropriate compound for specific applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume